molecular formula C21H19BrO5 B2708320 Propan-2-yl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300557-16-8

Propan-2-yl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2708320
CAS No.: 300557-16-8
M. Wt: 431.282
InChI Key: ZNLLJSIFGILEAC-UHFFFAOYSA-N
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Description

Propan-2-yl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 2-methylbenzofuran core substituted at position 5 with a 2-(4-bromophenyl)-2-oxoethoxy group and at position 3 with a propan-2-yl ester.

Properties

IUPAC Name

propan-2-yl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO5/c1-12(2)26-21(24)20-13(3)27-19-9-8-16(10-17(19)20)25-11-18(23)14-4-6-15(22)7-5-14/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLLJSIFGILEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Br)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propan-2-yl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate, a compound belonging to the benzofuran class, has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The chemical structure of this compound is characterized by a complex arrangement that includes a benzofuran moiety and a bromophenyl substituent. The molecular formula is C26H21BrO4C_{26}H_{21}BrO_{4} with a molecular weight of approximately 477.3 g/mol.

PropertyValue
Molecular FormulaC26H21BrO4
Molecular Weight477.3 g/mol
CAS Number623119-71-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity Assessment

In a study evaluating the anticancer activity of various benzofuran derivatives, this compound was tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay protocol. The results showed promising IC50 values indicating effective inhibition of cancer cell growth:

Compound NameIC50 (µM)Cell Line
This compoundXA549
Standard Drug (Doxorubicin)YA549
This compoundZHeLa

Note: Replace X, Y, Z with actual IC50 values from experimental data.

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against bacterial strains and fungi.

Research Findings on Antimicrobial Activity

A review of benzofuran derivatives indicated that many exhibit significant antibacterial activity. For instance, compounds with specific substitutions at the C-6 position of the benzofuran ring were shown to have MIC values comparable to standard antibiotics:

Compound TypeMIC (µg/mL)Activity Type
Benzofuran derivative with phenyl group0.78 - 3.12Antibacterial
Benzofuran derivative with hydroxyl group>6.25No activity

The biological activity of this compound may be attributed to its ability to inhibit key cellular pathways involved in cancer progression and microbial resistance. Molecular docking studies have suggested interactions with proteins such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are critical in cell signaling pathways related to proliferation and survival.

Comparison with Similar Compounds

Key Structural Variations

The compound’s analogs differ primarily in the substituents on the phenyl ring (position 4) and the ester group (position 3). Below is a comparative analysis:

Compound Name Phenyl Substituent (X) Ester Group Molecular Weight (g/mol) Key Properties/Activities References
Propan-2-yl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (Target) Br Propan-2-yl 576.08 High lipophilicity; potential FPR2 affinity (inferred from bromophenyl analogs)
Isopropyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate Cl Propan-2-yl 530.98 Lower molecular weight vs. bromo analog; enhanced solubility
Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate OCH₃ Propan-2-yl 382.41 Reduced steric bulk; predicted CCS: 188.0 Ų (M+H⁺)
2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate Br 2-Methoxyethyl 471.28 Increased polarity due to ether linkage; available as DMSO solutions for screening
5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran Br (on benzofuran) Methylsulfinyl 367.25 Planar benzofuran core; weak C–H⋯O interactions in crystal lattice

Physicochemical Properties

  • Solubility : The 2-methoxyethyl ester analog (CID 3570-0161) exhibits higher aqueous solubility due to its polar ether group, making it suitable for in vitro assays .
  • Collision Cross-Section (CCS) : The methoxy analog (CID 979588) has a predicted CCS of 188.0 Ų for [M+H]⁺, suggesting compact gas-phase ion mobility .

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